REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[C:9]([O:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)(=[O:11])[CH3:10].N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[C:9]([O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][Br:1])=[CH:15][CH:14]=1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
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Details
|
under reflux
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Type
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CUSTOM
|
Details
|
illuminated by a high energy tungsten lamp (275 watt)
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
WASH
|
Details
|
The solid residue was washed with carbon tetrachloride (100 ml.)
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washings were evaporated
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(CBr)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |